(3-Fluoro-2-formyl-4-methylphenyl)boronic acid
Overview
Description
(3-Fluoro-2-formyl-4-methylphenyl)boronic acid is an organoboron compound that contains a boronic acid functional group attached to a phenyl ring substituted with a fluoro, formyl, and methyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-2-formyl-4-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-fluoro-2-formyl-4-methylphenyl halide using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (3-Fluoro-2-formyl-4-methylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: 3-Fluoro-2-formyl-4-methylphenol.
Reduction: 3-Fluoro-2-hydroxymethyl-4-methylphenylboronic acid.
Scientific Research Applications
(3-Fluoro-2-formyl-4-methylphenyl)boronic acid is utilized in various scientific research applications:
Chemistry: As a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Biology: In the development of boron-containing compounds for biological studies, including enzyme inhibitors and molecular probes.
Medicine: Potential use in drug discovery and development, particularly in the design of boron-based pharmaceuticals.
Industry: Used in the synthesis of advanced materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of (3-Fluoro-2-formyl-4-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
- 3-Fluorophenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
Uniqueness: (3-Fluoro-2-formyl-4-methylphenyl)boronic acid is unique due to the presence of both fluoro and formyl substituents on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. The combination of these functional groups makes it a versatile reagent for various synthetic applications.
Biological Activity
(3-Fluoro-2-formyl-4-methylphenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antibacterial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
The compound has the following chemical structure:
- Chemical Formula : CHB F N O
- CAS Number : 1451391-40-4
The primary biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as kinases involved in cancer cell proliferation.
Target Interaction
- c-Met Kinase : The compound inhibits c-Met kinase, a receptor tyrosine kinase implicated in tumor growth and metastasis. By blocking this pathway, the compound disrupts signaling that promotes cell survival and proliferation.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties against various cancer cell lines.
Case Studies
- A549 Cell Line : Studies demonstrated that the compound effectively reduced cell viability in A549 lung cancer cells at nanomolar concentrations, indicating potent anticancer activity.
- MCF-7 Cell Line : In MCF-7 breast cancer cells, the compound showed similar effects, suggesting a broad spectrum of action against different types of cancer .
- PC-3 Prostate Cancer Cells : The anticancer activity was further evaluated using PC-3 prostate cancer cells, where it demonstrated cytotoxic effects at varying concentrations (0.5 to 5 µM) compared to control groups .
Antibacterial Activity
In addition to its anticancer properties, this compound has also been explored for its antibacterial effects.
Research Findings
A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria. The compound exhibited a notable zone of inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good bioavailability due to its ability to inhibit target kinases at low concentrations. This characteristic makes it a promising candidate for further development in therapeutic applications.
Summary of Biological Activities
Properties
IUPAC Name |
(3-fluoro-2-formyl-4-methylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BFO3/c1-5-2-3-7(9(12)13)6(4-11)8(5)10/h2-4,12-13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRRBNLPJKNGMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)C)F)C=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901226002 | |
Record name | Boronic acid, B-(3-fluoro-2-formyl-4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901226002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1451391-40-4 | |
Record name | Boronic acid, B-(3-fluoro-2-formyl-4-methylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1451391-40-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-(3-fluoro-2-formyl-4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901226002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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